3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea
説明
This compound belongs to the urea class of heterocyclic molecules, characterized by a urea (-NH-CO-NH-) backbone linked to a 4-(trifluoromethyl)phenyl group and a 1,3-thiazol-2-yl-substituted piperidine moiety. The piperidine moiety provides conformational flexibility, which may influence receptor binding .
特性
IUPAC Name |
1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c18-17(19,20)13-3-5-14(6-4-13)23-15(25)22-10-12-2-1-8-24(11-12)16-21-7-9-26-16/h3-7,9,12H,1-2,8,10-11H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELCGGDQGYIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, trifluoromethylbenzene, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The process is designed to be efficient and scalable, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism by which 3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
Urea Derivatives with Thiazole and Piperazine/Piperidine Moieties
Compound 9h
- Structure : 1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea
- Key Data :
- Comparison : Unlike the target compound, 9h has a trifluoromethoxy group instead of trifluoromethyl and a piperazine ring. This substitution reduces steric bulk but may alter receptor affinity.
Compound 1f
Urea Derivatives with Trifluoromethylphenyl Groups
Compound 83
- Structure : 1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea
- Key Data :
- Comparison : The pyridine core in 83 replaces the thiazole-piperidine system, likely altering kinase selectivity. The trifluoromethylphenyl group is retained, suggesting shared pharmacokinetic properties.
Compound 12
- Structure : 1-(4-(3,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea
- Key Data : Synthesized via urea coupling of pyrazol-3-amine and fluorophenyl isocyanate .
- Comparison : The pyrazole ring and difluorophenyl substituent may confer distinct electronic effects compared to the thiazole-trifluoromethylphenyl combination.
Ureas with Antibacterial Activity
FabK Inhibitors
- Example : 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea
- Key Data :
- Comparison : The imidazole-thiazole-urea scaffold in these compounds shares functional groups with the target compound but includes bromophenyl and pyridinylthio moieties for enhanced FabK inhibition.
Research Findings and Implications
- Anticancer Potential: Compounds like 83 highlight the importance of the trifluoromethylphenyl group in cytotoxicity . The target compound’s thiazole-piperidine system may offer improved blood-brain barrier penetration compared to pyridine-based analogs.
- Antibacterial Activity : The thiazole-urea scaffold in FabK inhibitors demonstrates IC50 values in the sub-micromolar range, suggesting the target compound could be optimized for similar targets .
- Structural Flexibility : Piperidine vs. piperazine substitutions (as in 9h vs. 1f) influence solubility and binding kinetics, warranting further SAR studies .
生物活性
3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a thiazole ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl group. The synthesis generally involves multi-step reactions starting from thiazole and piperidine intermediates, followed by coupling reactions under controlled conditions to yield the final product. Typical reagents include thionyl chloride and trifluoromethylbenzene, with purification techniques such as crystallization and chromatography employed to achieve high purity levels .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It likely exerts its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or infections.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, which might be beneficial in treating diseases such as depression or anxiety.
The precise mechanisms remain an area of active research, with ongoing studies aimed at elucidating these interactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with GI50 values indicating potent antiproliferative effects. Specific values reported include:
Antimicrobial Properties
This compound has also exhibited antimicrobial activity against several pathogens:
- Antibacterial Activity : It showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard disk diffusion methods.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 41 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These results suggest a broad-spectrum antimicrobial profile .
Case Studies
Several case studies have explored the biological effects of compounds related to or derived from 3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea:
- Antitumor Activity : A study focused on structurally similar urea derivatives demonstrated that modifications in the thiazole and piperidine structures can enhance anticancer activity. The derivatives showed improved selectivity and lower toxicity compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : In another investigation, a series of thiazole-containing compounds were synthesized and evaluated for their antimicrobial properties. The results indicated that structural variations significantly influenced their efficacy against various microbial strains, emphasizing the importance of chemical structure in determining biological activity .
Q & A
Q. What synthetic strategies are optimal for preparing 3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-thiazole intermediate. Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form urea linkages between the piperidine-thiazole moiety and the 4-(trifluoromethyl)phenyl group .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMFA) or dichloromethane (DCM) enhance solubility and reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC improves purity. Yields can be increased by controlling temperature (e.g., 0–25°C for sensitive steps) and using excess reagents in stoichiometric bottlenecks .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the urea NH protons (~8–10 ppm) and trifluoromethyl group (distinct 19F NMR signals at ~-60 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular weight (e.g., calculated vs. observed m/z).
- IR spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or receptors where urea derivatives are known modulators (e.g., GLP-1R for antidiabetic activity ).
- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., ATPase activity). Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. What computational methods can predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GLP-1R. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100-ns trajectories in GROMACS) .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and electrostatic potential maps .
Q. How can contradictory data regarding this compound’s biological activity be resolved?
- Methodological Answer :
- Orthogonal assays : If a kinase inhibition assay conflicts with cell viability data, perform RNA sequencing to identify off-target pathways or use CRISPR-Cas9 knockouts to validate target specificity .
- Structural analysis : Compare crystal structures (if available) or NMR-derived conformers to assess whether stereochemistry or tautomerism affects activity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
- Metabolic stability : Incubate with liver microsomes (human or murine) to identify metabolic hotspots. Introduce deuterium or fluorine atoms at vulnerable sites to block oxidation .
Q. How can researchers investigate the compound’s mechanism of action using untargeted metabolomics?
- Methodological Answer :
- Sample preparation : Treat cell lines (e.g., HepG2) with IC50 doses, extract metabolites using methanol/water, and analyze via LC-QTOF-MS .
- Data analysis : Use platforms like XCMS or MetaboAnalyst to identify dysregulated pathways (e.g., TCA cycle intermediates or lipid species). Confirm findings with stable isotope tracing (13C-glucose) .
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